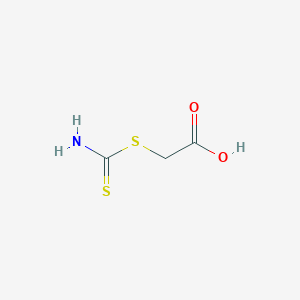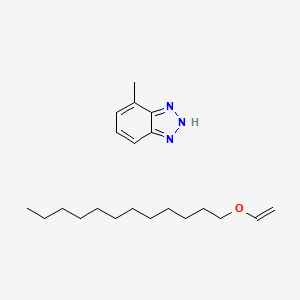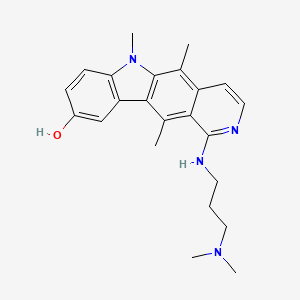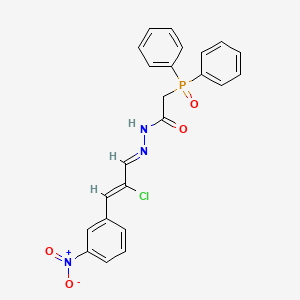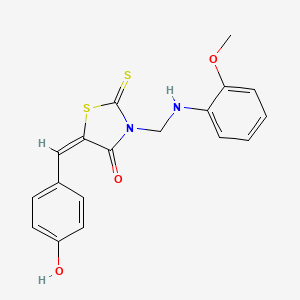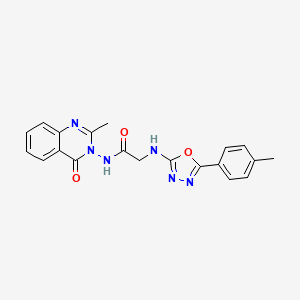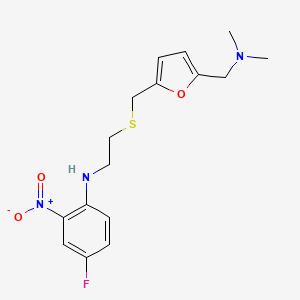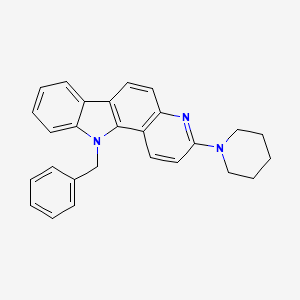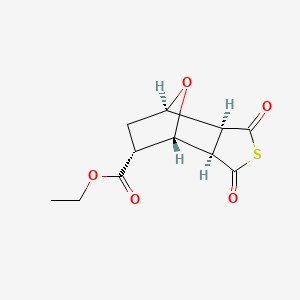
(5R,8S,10R)-6-Methyl-8-((2-propyl-1H-imidazolyl)methyl)ergoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5R,8S,10R)-6-Methyl-8-((2-propyl-1H-imidazolyl)methyl)ergoline is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8S,10R)-6-Methyl-8-((2-propyl-1H-imidazolyl)methyl)ergoline typically involves multi-step organic synthesis. The process begins with the preparation of the ergoline skeleton, followed by the introduction of the methyl and imidazolyl groups. Common reagents used in these steps include alkyl halides, imidazole, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
化学反应分析
Types of Reactions
(5R,8S,10R)-6-Methyl-8-((2-propyl-1H-imidazolyl)methyl)ergoline can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
Chemistry
In chemistry, (5R,8S,10R)-6-Methyl-8-((2-propyl-1H-imidazolyl)methyl)ergoline is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biology, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential effects on cellular processes.
Medicine
In medicine, ergoline derivatives are often explored for their therapeutic potential, including their use as treatments for neurological disorders, cardiovascular diseases, and other medical conditions.
Industry
In industry, this compound could be used in the development of pharmaceuticals, agrochemicals, and other specialized chemicals.
作用机制
The mechanism of action of (5R,8S,10R)-6-Methyl-8-((2-propyl-1H-imidazolyl)methyl)ergoline involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it might bind to neurotransmitter receptors in the brain, influencing neural signaling and potentially providing therapeutic benefits.
相似化合物的比较
Similar Compounds
Lysergic acid diethylamide (LSD): Another ergoline derivative known for its psychoactive properties.
Ergotamine: Used in the treatment of migraines and cluster headaches.
Bromocriptine: Used to treat Parkinson’s disease and certain hormonal disorders.
Uniqueness
(5R,8S,10R)-6-Methyl-8-((2-propyl-1H-imidazolyl)methyl)ergoline is unique due to its specific structural features, such as the presence of the imidazolyl group and the particular stereochemistry of the molecule
属性
CAS 编号 |
115193-13-0 |
|---|---|
分子式 |
C22H28N4 |
分子量 |
348.5 g/mol |
IUPAC 名称 |
(6aR,9S)-7-methyl-9-[(2-propylimidazol-1-yl)methyl]-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C22H28N4/c1-3-5-21-23-8-9-26(21)14-15-10-18-17-6-4-7-19-22(17)16(12-24-19)11-20(18)25(2)13-15/h4,6-9,12,15,18,20,24H,3,5,10-11,13-14H2,1-2H3/t15-,18?,20+/m0/s1 |
InChI 键 |
NGXZOWDBJNRGQB-BEHPGTHXSA-N |
手性 SMILES |
CCCC1=NC=CN1C[C@H]2CC3[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C |
规范 SMILES |
CCCC1=NC=CN1CC2CC3C(CC4=CNC5=CC=CC3=C45)N(C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


